4-Iodo-2-(trifluoromethyl)pyridine
Overview
Description
4-Iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has gained attention due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of both iodine and trifluoromethyl groups on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted pyridines, including 4-iodo-2-(trifluoromethyl)pyridine, can be achieved through the displacement of iodine by (trifluoromethyl)copper generated in situ. This method has been successfully applied to 2-iodopyridines, resulting in almost quantitative yields, whereas moderate yields were obtained when starting with 3- and 4-iodopyridines or 2-bromopyridines . Additionally, halogen shuffling techniques have been employed to selectively substitute different positions on the pyridine ring, as demonstrated by the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo and subsequently 4-iodo derivatives .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized by various spectroscopic methods. For instance, the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine was investigated, leading to the formation of a complex with molecular iodine. The crystal structure of this complex was determined by X-ray diffraction, revealing the presence of linear anions and cationic moieties with an almost linear S–I+–S linker .
Chemical Reactions Analysis
4-Iodo-2-(trifluoromethyl)pyridine can participate in catalytic reactions, such as the iodolactonisation of γ,δ-unsaturated carboxylic acids, where 4-(dimethylamino)pyridine was used as a catalyst to afford various lactones under neutral conditions . Furthermore, the reactivity of pyridine derivatives with iodine has been studied, showing the formation of ionic reaction products in a polyethylene matrix, which could have implications for the development of new materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-iodo-2-(trifluoromethyl)pyridine are influenced by its functional groups. The iodine atom allows for further electrophilic substitutions, while the trifluoromethyl group can impart unique electronic and steric effects on the molecule. These properties are crucial for the compound's reactivity and its potential applications in organic synthesis and material science.
Scientific Research Applications
Halogen Exchange and Functionalization
- Halogen Shuffling in Pyridines : A study demonstrated the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can be isomerized to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These compounds can be used as starting materials for further manipulations involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Synthesis and Structural Characterization
- Synthesis of Trifluoromethyl-substituted Pyridines : This research extended a method for the preparation of trifluoromethyl-substituted benzenes to the pyridine series, converting 2-iodopyridines to 2-(trifluoromethyl)pyridines (Cottet & Schlosser, 2002).
- Interaction of 5-Trifluoromethyl-pyridine-2-thione with Iodine : A study investigated the formation of an n–σ* complex with molecular iodine and 5-trifluoromethyl-pyridine-2-thione. This complex's crystal structure was determined by X-ray diffraction (Chernov'yants et al., 2011).
Chemical Reactions and Functionalizations
- Metalations and Functionalizations of Iodo(trifluoromethyl)pyridines : This study explored the selective deprotonation and subsequent carboxylation of various iodo(trifluoromethyl)pyridines, including 4-iodo-2-(trifluoromethyl)pyridine (Cottet et al., 2004).
- Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines : This research demonstrated the selective metalation and functionalization of 2-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridine (Schlosser & Marull, 2003).
Applications in Crop Protection
- Importance in Crop Protection : Trifluoromethyl pyridines, such as 4-Iodo-2-(trifluoromethyl)pyridine, have been incorporated into molecules with significant biological properties, including use in fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)5-3-4(10)1-2-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQSAEIWDLIZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634098 | |
Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-(trifluoromethyl)pyridine | |
CAS RN |
590371-73-6 | |
Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590371-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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